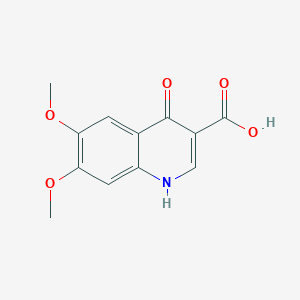

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEYCDPOWKNXLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949686 |

Source

|

| Record name | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53977-29-0, 26893-22-1 |

Source

|

| Record name | 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53977-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Introduction: The Significance of a Privileged Scaffold

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, planar structure, adorned with strategically placed functional groups, makes it a "privileged scaffold"—a molecular framework that can be readily modified to interact with a wide range of biological targets. This quinolone derivative serves as a crucial building block in the synthesis of numerous pharmacologically active molecules, most notably as a key intermediate for potent tyrosine kinase inhibitors like Cabozantinib, which is used in cancer therapy.[1] The 4-quinolone-3-carboxylic acid motif is renowned for its utility in developing agents with antibacterial, antitumor, and anti-HIV properties.[2][3]

This guide provides a detailed, in-depth exploration of the primary synthetic pathway to this compound. As a senior application scientist, the focus will be not just on the procedural steps, but on the underlying chemical principles, the rationale for specific experimental conditions, and the practical insights necessary for successful and reproducible synthesis in a research or drug development setting.

Core Synthesis Strategy: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core of the target molecule is the Gould-Jacobs reaction .[4][5] First reported in 1939, this powerful reaction sequence builds the quinoline ring system from readily available aniline derivatives.[5] The overall strategy involves three key transformations:

-

Condensation: A substituted aniline (in this case, 3,4-dimethoxyaniline) reacts with diethyl ethoxymethylenemalonate (DEEM) via nucleophilic substitution to form a vinylogous amide intermediate.

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, an electrocyclic reaction, to form the fused heterocyclic ring system of the quinoline.[6]

-

Saponification: The ethyl ester on the newly formed ring is hydrolyzed under basic conditions to yield the final carboxylic acid.[4][7]

This multi-step process is highly effective for anilines bearing electron-donating groups, such as the methoxy groups in our target precursor, which facilitate the critical cyclization step.[8]

Mechanistic Overview of the Gould-Jacobs Reaction

The reaction begins with a nucleophilic attack from the aniline's nitrogen atom on the electron-deficient carbon of DEEM, followed by the elimination of ethanol to form the key anilinomethylenemalonate intermediate. The subsequent high-temperature cyclization is a pericyclic reaction that forms the quinoline ring. The final step is a standard ester hydrolysis.

Caption: The Gould-Jacobs reaction pathway.

Part 1: Synthesis of Key Precursors

A successful synthesis begins with high-quality starting materials. This section details the preparation of the two essential precursors: 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate (DEEM).

Preparation of 3,4-Dimethoxyaniline

3,4-Dimethoxyaniline is typically prepared via the reduction of the corresponding nitroaromatic compound, 3,4-dimethoxynitrobenzene. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Catalyst Preparation: To a hydrogenation flask, add 3,4-dimethoxynitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-2 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen gas and then introduce hydrogen gas to the desired pressure (typically 3-4 atm).

-

Reaction: Vigorously stir or shake the mixture at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3,4-dimethoxyaniline, which is often a solid. The crude product can be used directly or recrystallized from a suitable solvent system (e.g., ethanol/water) if higher purity is required.

Preparation of Diethyl Ethoxymethylenemalonate (DEEM)

DEEM is a crucial C3 synthon for this reaction. It is synthesized by the reaction of diethyl malonate with triethyl orthoformate.[9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a distillation head, combine diethyl malonate (1.0 eq), triethyl orthoformate (1.0 eq), and acetic anhydride (2.0 eq). Add a catalytic amount of anhydrous zinc chloride (approx. 0.5 g per mole of diethyl malonate).[9]

-

Heating: Heat the mixture in an oil bath to approximately 110-120 °C for 6-7 hours.[9] During this time, ethyl acetate, a byproduct, will begin to distill off.

-

Distillation: After the initial heating period, slowly increase the temperature to distill the remaining volatile components.

-

Purification: The crude residue is purified by vacuum distillation to yield pure diethyl ethoxymethylenemalonate as a colorless oil.[9]

Part 2: Step-by-Step Synthesis of this compound

This section outlines the core three-step synthesis from the prepared precursors.

Caption: Overall workflow for the synthesis.

Step 1: Condensation of 3,4-Dimethoxyaniline with DEEM

Causality: This initial step forms the acyclic precursor required for cyclization. The reaction is a nucleophilic substitution on the electron-deficient double bond of DEEM. It is typically performed neat (without solvent) at elevated temperatures to drive the reaction to completion and remove the ethanol byproduct.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heating: Heat the mixture with stirring at 100-110 °C for 1-2 hours. The reaction mixture will become homogeneous and the color may darken.

-

Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of the aniline.

-

Isolation of Intermediate: After cooling, the resulting viscous oil or solid is the crude intermediate, diethyl [[(3,4-dimethoxyphenyl)amino]methylene]malonate. This intermediate is often of sufficient purity to be carried directly to the next step without further purification.

Step 2: Thermal Cyclization to form the Quinoline Ester

Causality: This is the critical ring-forming step. A high temperature (typically >250 °C) is required to provide the activation energy for the 6-electron electrocyclization.[6] Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A ensures a uniform and controllable high temperature, which can significantly improve yields to over 90%.[6][10] Modern approaches may use microwave heating to shorten reaction times and improve efficiency.[11]

Experimental Protocol (Conventional Heating):

-

Solvent Preparation: In a large, three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to 250-260 °C.

-

Addition of Intermediate: Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring. The addition should be controlled to maintain the temperature.

-

Reaction: Maintain the reaction mixture at 250-260 °C for 15-30 minutes. During this time, the cyclization occurs with the elimination of ethanol.

-

Work-up and Isolation: Allow the reaction mixture to cool to below 100 °C. Add a non-polar solvent like hexane or cyclohexane to precipitate the product. The solid ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate is then collected by filtration, washed with hexane to remove the high-boiling solvent, and dried.

Step 3: Saponification to the Final Carboxylic Acid

Causality: The final step is the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt.[12][13] Subsequent acidification protonates the carboxylate and the 4-hydroxy group (which exists as a 4-olate under basic conditions), causing the final product to precipitate from the aqueous solution.

Experimental Protocol:

-

Reaction Setup: Suspend the crude ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Hydrolysis: Heat the mixture to reflux with stirring for 1-2 hours, or until the solid has completely dissolved and TLC analysis indicates the disappearance of the starting ester.

-

Work-up: Cool the reaction mixture to room temperature and filter if necessary. Slowly acidify the clear filtrate with a mineral acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 2-3.

-

Isolation: A precipitate of this compound will form. Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Data Summary

The following table summarizes the key parameters for each step of the synthesis. Note that yields are representative and can vary based on reaction scale and purification efficiency.

| Step | Key Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1: Condensation | 3,4-Dimethoxyaniline, DEEM | Neat | 100-110 | 1-2 | >95 (crude) |

| 2: Cyclization | Diethyl [[(3,4-dimethoxyphenyl)amino]methylene]malonate | Dowtherm A | 250-260 | 0.25-0.5 | 85-95 |

| 3: Saponification | Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate | EtOH / H₂O | Reflux (~80-90) | 1-2 | 90-98 |

Conclusion

The synthesis of this compound via the Gould-Jacobs reaction is a robust and well-established pathway that provides reliable access to this valuable pharmaceutical intermediate. By understanding the mechanistic basis for each step—the initial nucleophilic condensation, the critical high-temperature electrocyclization, and the final saponification—researchers can effectively troubleshoot and optimize the process. The resulting compound serves as a versatile platform for the development of novel therapeutics, underscoring the enduring importance of classic organic reactions in modern drug discovery.

References

-

Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Gould–Jacobs reaction. (n.d.). In Wikiwand. Retrieved January 4, 2026, from [Link]

-

Cieplik, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Synthesis of Diethyl Ethoxymethylenemalonate. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]

-

Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc. Available at: [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. Available at: [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2020, January 15). YouTube. Retrieved January 4, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. Available at: [Link]

-

Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage. Retrieved January 4, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 4, 2026, from [Link]

-

diethyl methylenemalonate. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]

-

Cp*Co(III)-Catalyzed C(8)-Nucleophilic Cascade Cyclization of Quinoline N-Oxide with 1,6-Enyne. (2023, March 16). Organic Letters. Available at: [Link]

-

SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF 4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES. (2013, November 29). Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- Preparation method of ethoxy diethyl methylene malonate. (n.d.). Google Patents.

- Preparation method of ethoxymethylidene diethyl malonate. (n.d.). Google Patents.

-

Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved January 4, 2026, from [Link]

- Preparation method of 4-chloro-2, 5-dimethoxyaniline. (n.d.). Google Patents.

- Preparation process of 4-chloro-2,5-dimethoxy-aniline. (n.d.). Google Patents.

- Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (n.d.). Google Patents.

-

Intermediate-compounds-and-processes-for-the-preparation-of-quinoline-derivatives-such-as-Laquinimod-sodium.pdf. (2012, May 31). ResearchGate. Available at: [Link]

-

Saponification-Typical procedures. (2024, April 27). OperaChem. Retrieved January 4, 2026, from [Link]

-

Synthesis of 3, 4, 5-trimethoxyaniline. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. (n.d.). Indian Academy of Sciences. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Saponification Reaction of Esters. (2022, January 11). YouTube. Retrieved January 4, 2026, from [Link]

-

The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2012). PubMed. Retrieved January 4, 2026, from [Link]

-

Saponification. (2023, January 22). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). PMC - PubMed Central. Retrieved January 4, 2026, from [Link]

-

Synthesis of 4,5-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylic Acid Ethyl Ester. (n.d.). Journal of Heterocyclic Chemistry. Retrieved January 4, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6 [benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 9. prepchem.com [prepchem.com]

- 10. mdpi.com [mdpi.com]

- 11. ablelab.eu [ablelab.eu]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections delve into its structural features, solubility, lipophilicity, and ionization characteristics, offering both theoretical insights and practical methodologies for their determination.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural and synthetic bioactive molecules.[1] Their versatile chemical nature and ability to interact with various biological targets have led to their development as anticancer, antimalarial, and antibacterial agents.[2][3][4] this compound, with its characteristic quinolone core, carboxylic acid, and methoxy substitutions, presents a unique profile for potential therapeutic applications. Understanding its fundamental physicochemical properties is a critical first step in the rational design and development of novel drug candidates.

Molecular Structure and Key Physicochemical Descriptors

The structure of this compound (CAS No: 26893-22-1) is characterized by a quinoline ring system with a hydroxyl group at position 4, a carboxylic acid group at position 3, and two methoxy groups at positions 6 and 7.[5] This arrangement of functional groups dictates its chemical behavior and interaction with biological systems.

The molecule can exist in tautomeric forms, a common feature for 4-hydroxyquinolines, where the keto-enol equilibrium can influence its reactivity and binding characteristics. The presence of both acidic (carboxylic acid and phenolic hydroxyl) and basic (quinoline nitrogen) centers suggests a zwitterionic character in the solid state and in solutions of varying pH.[6][7]

Table 1: Calculated Physicochemical Properties of this compound [5]

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₅ |

| Molecular Weight | 249.223 g/mol |

| Exact Mass | 249.06372245 Da |

| LogP | 1.65580 |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 3 |

| Complexity | 392 |

| Polar Surface Area (PSA) | 88.88 Ų |

Synthesis Pathway

A plausible synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester. The synthesis of the ethyl ester, 1,4-dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid, ethyl ester, can be achieved through a thermal cyclization reaction.[8]

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate[8]

-

Reactant Preparation: Begin with [[(3,4-Dimethoxyphenyl)amino]methylene]malonic acid, diethyl ester.

-

Cyclization: Add the reactant to hot diphenyl ether (bath temperature 275 °C) with stirring.

-

Reaction Time: Maintain stirring for 15 minutes.

-

Cooling and Crystallization: Allow the reaction mixture to cool to 50 °C to induce crystallization.

-

Isolation: Collect the resulting crystals by suction filtration.

-

Washing and Drying: Wash the crystals thoroughly with ether and dry under vacuum to yield the ethyl ester.

The final step to obtain this compound is the hydrolysis of the synthesized ethyl ester, typically under basic or acidic conditions, followed by neutralization to precipitate the carboxylic acid.

Figure 1: General workflow for the synthesis of this compound.

Ionization Constant (pKa)

The pKa value is a critical parameter that governs the degree of ionization of a molecule at a given pH, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADMET) properties.[9] For this compound, there are multiple ionizable groups: the carboxylic acid, the phenolic hydroxyl group, and the quinoline nitrogen. The interplay of these groups will result in multiple pKa values.

Methodology for pKa Determination: UV-Vis Spectrophotometry

Spectrophotometric determination is a common and reliable method for measuring pKa values of ionizable compounds.[10] The principle lies in the difference in the UV-Vis absorption spectra of the ionized and non-ionized forms of the molecule.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffers with a range of known pH values.

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve the same final concentration.

-

Spectral Measurement: Record the UV-Vis spectrum for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Figure 2: Workflow for pKa determination using UV-Vis spectrophotometry.

Lipophilicity (LogP and LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ability to cross biological membranes.[11][12] LogP refers to the partitioning of the neutral species between an organic and an aqueous phase, while LogD accounts for both neutral and ionized species at a specific pH.

The calculated LogP value for this compound is approximately 1.66, suggesting a moderate level of lipophilicity.[5]

Methodology for LogP/LogD Determination: RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the indirect determination of lipophilicity.[13] The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Standard Preparation: Prepare solutions of standard compounds with known LogP values.

-

Sample Preparation: Prepare a solution of the test compound.

-

Chromatographic Analysis: Inject the standards and the sample onto the RP-HPLC system and record the retention times.

-

Data Analysis: Calculate the capacity factor (k) for each compound. Plot the log k of the standards against their known LogP values to create a calibration curve. Use the log k of the test compound to determine its LogP from the calibration curve.

Solubility

The solubility of this compound is expected to be highly dependent on the pH of the medium due to its multiple ionizable functional groups.[14] In acidic solutions, the carboxylic acid will be protonated, potentially reducing its aqueous solubility. Conversely, in basic solutions, the carboxylic acid and phenolic hydroxyl groups will be deprotonated, forming salts that are generally more water-soluble.

Crystal Structure Considerations

Conclusion

The physicochemical properties of this compound, including its molecular structure, pKa, lipophilicity, and solubility, are fundamental to its potential as a drug candidate. This guide has provided an in-depth overview of these properties and the experimental methodologies for their determination. A thorough understanding and characterization of these parameters are essential for researchers in the field of drug discovery and development to optimize the compound's ADMET profile and advance its therapeutic potential.

References

-

Spectrophotometric determination of pK a values of pyrimido[5,4-c]quinoline derivatives. ResearchGate. Available at: [Link]

-

A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive. Available at: [Link]

-

This compound. LookChem. Available at: [Link]

-

Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). ResearchGate. Available at: [Link]

-

Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. Available at: [Link]

-

Dissociation constants pK a of isoquinoline bases. ResearchGate. Available at: [Link]

-

A computational approach to evaluate the pKa's of quinazoline derivatives. Digital Archive. Available at: [Link]

-

Calculated logP values for investigated compounds. ResearchGate. Available at: [Link]

- Quinoline carboxylic acid derivatives. Google Patents.

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Available at: [Link]

-

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, (S)-. PubChem. Available at: [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]

-

Quinoline-4-carboxylic acid. Solubility of Things. Available at: [Link]

-

LogP and logD calculations. Chemaxon Docs. Available at: [Link]

-

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. PubChem. Available at: [Link]

-

6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. Amerigo Scientific. Available at: [Link]

-

Quinoline. Wikipedia. Available at: [Link]

-

Comparison of the calculated lipophilicities (log P/Clog P) with the determined log k of compounds 25-32. ResearchGate. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

-

logP - octanol-water partition coefficient calculation. Molinspiration. Available at: [Link]

- Quinoline carboxylic acid derivatives. Google Patents.

-

Crystal structure of quinoline-2-carboxylic acid · quinolinium-2-carboxylate. ResearchGate. Available at: [Link]

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. ResearchGate. Available at: [Link]

-

Synthesis of (B) 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid, ethyl ester. Mol-Instincts. Available at: [Link]

-

Synthesis of 4,5-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylic Acid Ethyl Ester. Mol-Instincts. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

- Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. US5385900A - Quinoline carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound|lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 13. researchgate.net [researchgate.net]

- 14. solubilityofthings.com [solubilityofthings.com]

Unraveling the Anticancer Potential of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid: A Proposed Mechanism of Action and Framework for Validation

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a detailed exploration of the putative mechanism of action for the novel compound 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid in cancer cells. As direct experimental data for this specific molecule is emerging, this guide synthesizes evidence from structurally related quinoline derivatives to construct a scientifically rigorous hypothesis of its anticancer activities. It is designed not as a definitive statement, but as a foundational blueprint for researchers, offering a proposed mechanism and a comprehensive experimental framework for its validation.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Its derivatives have been successfully developed into drugs for various diseases, with a particularly significant impact in oncology.[2][3] Marketed anticancer agents and numerous clinical candidates feature the quinoline scaffold, demonstrating its versatility in targeting key pathways of cancer progression.[2][4] These mechanisms are diverse, ranging from the inhibition of protein kinases and topoisomerases to the disruption of tubulin polymerization and the induction of apoptosis.[5]

This guide focuses on a specific, promising derivative: This compound . Its structure is a composite of several pharmacophores known to confer anticancer activity:

-

The quinoline core provides the planar heterocyclic system common to many DNA intercalators and kinase inhibitors.

-

The 6,7-dimethoxy substitution is a key feature in several potent inhibitors of receptor tyrosine kinases, notably c-Met.[6]

-

The 4-hydroxy (or 4-oxo tautomer) group is present in quinolones that exhibit a range of activities, including potential PI3Kα inhibition.[7]

-

The 3-carboxylic acid moiety can enhance selectivity for the acidic tumor microenvironment and provide a crucial interaction point with target proteins.[8]

Given this structural pedigree, we propose that this compound functions as a multi-target agent. This guide will dissect its putative mechanism by exploring its likely molecular targets, the resulting cellular consequences, and a detailed experimental strategy to validate these hypotheses.

Part 1: A Multi-Pronged Attack: Putative Molecular Mechanisms of Action

We hypothesize that the anticancer efficacy of this compound stems from its ability to simultaneously engage multiple critical nodes of cancer cell signaling and maintenance.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

The aberrant activation of RTKs is a hallmark of many cancers, driving proliferation, survival, and metastasis. The 6,7-dimethoxyquinoline scaffold is a well-established pharmacophore for targeting the ATP-binding pocket of kinases like c-Met (Hepatocyte Growth Factor Receptor).[6]

Primary Putative Target: c-Met Kinase Deregulated c-Met signaling is implicated in tumorigenesis and metastasis.[6] We propose that this compound acts as a potent inhibitor of c-Met. By occupying the ATP-binding site, the compound would prevent kinase activation and autophosphorylation, thereby blocking downstream signaling cascades critical for cancer cell survival and proliferation, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6]

Secondary Putative Targets: VEGFR, EGFR The broader quinoline class has yielded numerous inhibitors of other key RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[4] It is plausible that our lead compound exhibits inhibitory activity against these targets, contributing to a broader anti-angiogenic and anti-proliferative profile.

Caption: Proposed inhibition of RTK signaling by the compound.

Disruption of DNA Maintenance via Topoisomerase I Inhibition

Topoisomerase I (TOP1) is an essential enzyme that resolves DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering cell death. The planar aromatic structure of the quinoline nucleus is well-suited for intercalation into DNA, stabilizing the TOP1-DNA cleavage complex.[9] Structurally related 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of TOP1 inhibitors.[9] We hypothesize that this compound shares this mechanism, leading to catastrophic DNA damage in rapidly dividing cancer cells.

Caption: Proposed mechanism of Topoisomerase I inhibition.

Part 2: Cellular Ramifications of Molecular Targeting

The proposed molecular interventions converge to produce potent, cancer-specific cytotoxic effects, primarily through the induction of cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

Inhibition of RTK signaling pathways, particularly the PI3K/AKT axis, and the generation of DNA damage are potent triggers for cell cycle checkpoint activation. This prevents damaged cells from progressing through mitosis. We anticipate that treatment with this compound will lead to an accumulation of cells in the G2/M phase of the cell cycle, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.[5]

Triggering Apoptotic Cell Death

Apoptosis, or programmed cell death, is a primary outcome for effective anticancer agents. The proposed mechanisms can activate both major apoptotic pathways:

-

Intrinsic (Mitochondrial) Pathway: DNA damage (from TOP1 inhibition) and loss of survival signals (from RTK inhibition) can lead to the release of cytochrome c from mitochondria, activating the caspase-9 and caspase-3/7 cascade.[10]

-

Extrinsic Pathway: Some kinase inhibitors can modulate death receptor signaling, potentially activating the caspase-8 cascade.[10]

Caption: Convergence of molecular mechanisms on cellular outcomes.

Part 3: A Roadmap for Validation: Key Experimental Protocols

The following protocols provide a self-validating system to rigorously test the proposed mechanisms of action.

Protocol 3.1: In Vitro Cytotoxicity Assessment (SRB Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

-

Cell Plating: Seed cancer cells (e.g., MKN-45 for c-Met, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.

-

Cell Fixation: Gently wash cells with PBS, then fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash plates with water and air dry. Stain fixed cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

-

Wash and Solubilize: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Protocol 3.2: Western Blot Analysis of RTK Signaling

Objective: To verify the inhibition of c-Met phosphorylation and downstream pathways.

-

Cell Treatment: Culture cells (e.g., MKN-45) to 70-80% confluency. Treat with the compound at 1x and 5x its IC50 value for a specified time (e.g., 6 hours). For c-Met, serum-starve cells overnight and stimulate with HGF (50 ng/mL) for 15 minutes before lysis.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-Met, total Met, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometrically quantify the bands to determine the relative change in protein phosphorylation.

Protocol 3.3: Topoisomerase I DNA Relaxation Assay

Objective: To directly measure the inhibitory activity of the compound on TOP1.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human TOP1 enzyme, and the assay buffer.

-

Compound Addition: Add varying concentrations of the compound or a known inhibitor (e.g., Camptothecin) to the reaction tubes.

-

Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.

-

Analysis: Inhibition is indicated by the persistence of the supercoiled DNA band. The fully relaxed DNA band will be prominent in the no-inhibitor control.

Protocol 3.4: Cell Cycle Analysis via Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

-

Cell Treatment: Treat cancer cells with the compound at its IC50 value for 24 and 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Incubate for 30 minutes in the dark. Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Comprehensive workflow for mechanism of action validation.

Data Summary and Interpretation

The following table summarizes the hypothetical, yet expected, outcomes from the proposed experimental framework, which would collectively validate the proposed mechanism of action.

| Experiment | Metric | Expected Outcome for Active Compound | Interpretation |

| SRB Cytotoxicity Assay | IC50 Value | 0.1 - 10 µM in sensitive cell lines (e.g., MKN-45) | Potent anticancer activity. |

| Western Blotting | p-Met / Total Met Ratio | Significant decrease upon HGF stimulation | Direct inhibition of c-Met kinase activity. |

| p-AKT / Total AKT Ratio | Significant decrease | Blockade of the downstream PI3K/AKT pathway. | |

| TOP1 DNA Relaxation Assay | % Supercoiled DNA | Remains high in the presence of the compound | Direct enzymatic inhibition of Topoisomerase I. |

| Cell Cycle Analysis | % Cells in G2/M Phase | Significant increase compared to control | Induction of G2/M cell cycle arrest. |

| Apoptosis Assay | % Annexin V Positive Cells | Significant increase compared to control | Induction of apoptotic cell death. |

Conclusion

This compound is a rationally designed molecule that holds considerable promise as a novel anticancer agent. Based on a thorough analysis of its structural components and the broader quinoline literature, we propose a multi-target mechanism of action centered on the dual inhibition of critical receptor tyrosine kinases, such as c-Met, and the essential DNA maintenance enzyme, Topoisomerase I. This dual assault is predicted to culminate in potent and selective cancer cell killing via the induction of cell cycle arrest and apoptosis. The comprehensive experimental framework provided in this guide offers a clear and robust path for the definitive validation of this proposed mechanism, paving the way for its further preclinical and clinical development.

References

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Rasayan Journal.

-

Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 121-131.

-

An overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.

-

Potential biological targets of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). Benchchem.

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). Molecules, 28(13), 5199.

-

Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). (n.d.). ResearchGate.

-

4-HYDROXY-2-QUINOLONES. 180. SYNTHESIS, CHEMICAL REACTIONS, AND ANALGESIC ACTIVITY OF 1-ALLYL-4-HYDROXY- 6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES. (2019). Chemistry of Heterocyclic Compounds.

-

4-HYDROXY-2-QUINOLONES. 202. SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF 4-HYDROXY-6,7-DIMETHOXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLIC ACID ALKYLAMIDES. (2012). Chemistry of Heterocyclic Compounds, 48(2), 320-326.

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). Molecules, 27(23), 8345.

-

Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 245, 114925.

-

6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. (2017). Future Science OA, 3(4), FSO202.

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1732-1743.

-

6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. (2017). ResearchGate.

-

6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. (2018). Biomedicine & Pharmacotherapy, 100, 282-295.

-

Cas 13425-93-9,4-Hydroxy-6,7-dimethoxyqunioline. (n.d.). LookChem.

-

Wang, X., He, L., Zhang, L., Li, Z., Zhang, H., & Zhang, J. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 157-168.

-

Al-Oqail, M. M., El-Shaer, N. S., Al-Jammaz, I., Al-Dosary, M., & El-Senduny, F. F. (2021). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic Chemistry and Applications, 2021, 6673680.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid protein binding

An In-Depth Technical Guide to the In Silico Modeling of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic Acid Protein Binding

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound is a member of this class with potential for biological activity. This guide provides a comprehensive, in-depth technical walkthrough of a robust in silico workflow designed to investigate its protein binding characteristics. We navigate the entire computational pipeline, from initial target selection and rapid binding pose prediction using molecular docking, through the dynamic stability assessment of the protein-ligand complex via molecular dynamics (MD) simulations, to the rigorous calculation of binding free energy. This document is structured as a self-validating protocol, explaining not only the "how" but also the critical "why" behind each methodological choice. It is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to characterize and predict small molecule-protein interactions at an atomic level.

Introduction

The Ligand: this compound

This compound (CAS: 26893-22-1) is a heterocyclic organic compound featuring a quinoline core.[1][2] The quinoline ring system is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The specific functional groups of this molecule—a carboxylic acid, a hydroxyl group, and two methoxy groups—provide multiple points for potential hydrogen bonding and other non-covalent interactions with a protein target, making it an intriguing candidate for investigation.

The Rationale for In Silico Analysis

Modern drug discovery is a resource-intensive process. Computational, or in silico, methods offer a powerful means to rationalize and accelerate this pipeline.[6] By simulating molecular interactions, we can predict the binding affinity and mechanism of a small molecule with its protein target, prioritize candidates for synthesis and experimental testing, and gain atomic-level insights that guide lead optimization.[7][8] This computational-first approach significantly reduces the time and cost associated with bringing a new drug to market.

Selecting a Protein Target: A Case Study Approach

While the specific protein target for this compound is not definitively established in the literature, related quinolinone derivatives have shown inhibitory activity against key enzymes in signaling pathways, such as phosphatidylinositol 3-kinase (PI3Kα).[4] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.

For the purpose of this technical guide, we will use Protein Kinase B (Akt1) , a primary downstream effector in the PI3K pathway, as our representative protein target. This provides a therapeutically relevant context to demonstrate the in silico workflow. We will utilize the crystal structure of human Akt1, available from the Protein Data Bank (PDB), for our modeling studies.

Part I: Molecular Docking - Predicting Binding Pose and Affinity

Principle and Objective

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a protein target.[6] The primary objectives are to identify the most likely binding mode and to estimate the strength of the interaction using a scoring function, which approximates the binding affinity.[9] While powerful for high-throughput screening, it is crucial to recognize its limitations, which primarily stem from treating the protein as largely rigid and the use of simplified scoring functions.[7]

Molecular Docking Workflow

The overall process involves preparing the ligand and protein structures, defining the search space for the interaction, running the docking algorithm, and analyzing the resulting poses.

Detailed Protocol: AutoDock Tools & Vina

This protocol uses the widely adopted AutoDock Tools (ADT) for file preparation and AutoDock Vina for the docking calculation.[10]

Step 1: Ligand Preparation

-

Causality: The ligand must be in a 3D format with correct atom types, charges, and defined rotatable bonds for the docking algorithm to explore its conformational space.

-

Action:

-

Obtain the 3D structure of this compound (e.g., from PubChem or by building it in molecular modeling software).

-

Load the ligand into ADT.

-

Compute Gasteiger charges, which are essential for calculating electrostatic interactions.

-

Detect the aromatic carbons and set the rotatable bonds.

-

Save the final prepared ligand in the .pdbqt format.

-

Step 2: Target Protein Preparation

-

Causality: The raw PDB structure contains non-essential molecules (like water) and lacks hydrogen atoms. It must be cleaned and completed to accurately represent the binding pocket environment.[11]

-

Action:

-

Download the PDB file for human Akt1 (e.g., PDB ID: 1UNQ) from the RCSB PDB.

-

Load the protein into ADT.

-

Remove all water molecules and any co-crystallized ligands or ions not relevant to the binding study.[11]

-

Add polar hydrogens to the protein, as these are critical for hydrogen bonding.[11]

-

Compute Kollman charges for the protein atoms.

-

Save the final prepared protein in the .pdbqt format.

-

Step 3: Grid Box Definition

-

Causality: The "grid box" defines the three-dimensional search space where the docking algorithm will attempt to place the ligand. Its size and location are critical; it should encompass the entire binding site without being excessively large, which would increase computation time unnecessarily.[11]

-

Action:

-

In ADT, with the prepared protein loaded, open the Grid Box tool.

-

Center the grid box on the known ATP-binding site of Akt1.

-

Adjust the dimensions of the box to ensure it fully encloses the active site, typically with a 4-5 Å buffer around the site's key residues.

-

Save the grid parameter file.

-

Step 4: Running the Docking Simulation

-

Causality: AutoDock Vina uses a stochastic global search algorithm to explore the ligand's conformational and orientational space within the grid box, guided by its scoring function.

-

Action:

-

Create a configuration file specifying the paths to the prepared protein (.pdbqt), ligand (.pdbqt), and the grid box parameters.

-

Execute AutoDock Vina from the command line, pointing to the configuration file.

-

The program will output a file containing the predicted binding poses, ranked by their calculated binding affinity scores.

-

Step 5: Analysis of Results

-

Causality: The output provides quantitative scores and 3D coordinates. This data must be visualized and interpreted to understand the nature of the predicted interactions.

-

Action:

-

Load the protein and the docked ligand poses into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

-

Analyze the top-ranked pose. The binding affinity is given in kcal/mol, with more negative values indicating stronger predicted binding.[6]

-

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and protein residues.

-

Data Presentation: Docking Results

All quantitative data should be summarized for clarity.

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Akt1) | Interaction Type |

| 1 | -9.2 | Lys179, Glu228 | Hydrogen Bond (Carboxylate) |

| Val164, Leu264 | Hydrophobic | ||

| 2 | -8.8 | Thr291, Asp292 | Hydrogen Bond (Hydroxyl) |

| Met281 | Hydrophobic | ||

| 3 | -8.5 | Lys179, Asp292 | Hydrogen Bond (Carboxylate) |

Part II: Molecular Dynamics - Simulating the Complex in a Dynamic Environment

Principle and Objective

While docking provides a static snapshot, proteins are dynamic entities. Molecular Dynamics (MD) simulations model the movements of atoms over time by solving Newton's equations of motion.[12] The objective is to assess the stability of the protein-ligand complex predicted by docking and to observe its behavior in a simulated physiological environment (water, ions, constant temperature and pressure).[7]

Molecular Dynamics Workflow

The MD workflow begins with the best docked complex and proceeds through system setup, equilibration, and a final production run for analysis.

Detailed Protocol: GROMACS

This protocol outlines the steps using GROMACS, a versatile and widely used MD engine.[13][14]

Step 1: System and Topology Preparation

-

Causality: The MD engine requires a "topology" file for both the protein and the ligand. This file defines all atoms, bonds, angles, dihedrals, and their associated force field parameters, which dictate how they interact.

-

Action:

-

Select the top-ranked docked pose from Part I.

-

Generate the protein topology using the pdb2gmx tool in GROMACS, selecting a suitable force field (e.g., CHARMM36).[12]

-

Generate the ligand topology. This is a critical step, often requiring an external server like CGenFF or SwissParam to generate parameters compatible with the chosen protein force field.[13]

-

Combine the protein and ligand coordinate files and edit the main topology file to include the ligand parameters.[13]

-

Step 2: Solvation and Ionization

-

Causality: To simulate a realistic cellular environment, the complex must be placed in a periodic box of water molecules, and its net charge must be neutralized by adding counter-ions.

-

Action:

-

Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) using gmx editconf.

-

Fill the box with water molecules (e.g., TIP3P water model) using gmx solvate.

-

Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge using gmx genion.[13]

-

Step 3: Energy Minimization

-

Causality: The initial system may contain unfavorable steric clashes. Energy minimization using an algorithm like steepest descent removes these high-energy contacts and brings the system to a local energy minimum.

-

Action: Run gmx grompp to assemble the system files and gmx mdrun to perform the energy minimization.

Step 4: System Equilibration

-

Causality: Before the production simulation, the system must be brought to the desired temperature and pressure. This is done in two phases while keeping the protein and ligand positions restrained to allow the solvent to equilibrate around them.

-

Action:

-

NVT Equilibration: Run a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature to stabilize the system's temperature.[15]

-

NPT Equilibration: Run a subsequent simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature to stabilize the pressure and ensure the correct solvent density.[15]

-

Step 5: Production MD Run

-

Causality: This is the main data collection phase. With restraints removed, the system is allowed to evolve freely for an extended period (e.g., 100 ns or more) to sample its conformational space.

-

Action: Run the final production simulation using gmx mdrun.

Analysis of MD Trajectories

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD curve indicates the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify which parts of the protein are flexible versus stable. High fluctuations in the binding site could indicate an unstable interaction.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation to confirm if the key interactions predicted by docking are stable.

Data Presentation: MD Analysis Summary

| Metric | Value | Interpretation |

| Average Protein RMSD | 0.25 nm | The protein structure is stable throughout the simulation. |

| Average Ligand RMSD | 0.15 nm | The ligand remains stably bound in the active site. |

| Stable H-Bonds | Lys179, Asp292 | The key hydrogen bonds identified in docking are maintained. |

Part III: Binding Free Energy Calculations

Principle and Objective

For a more accurate and physically meaningful estimation of binding affinity than docking scores, we can calculate the binding free energy from the MD simulation trajectory.[16] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods for this purpose.[17] They calculate the free energy of the complex, protein, and ligand separately and combine them to find the binding free energy (ΔG_bind).[17]

MM/PBSA Workflow

This method post-processes the MD trajectory to calculate the individual energy components contributing to binding.

Protocol for MM/PBSA Calculation

This protocol uses the g_mmpbsa tool, which is compatible with GROMACS trajectories.

-

Trajectory Extraction: From the stable portion of the production MD trajectory (e.g., the last 50 ns), extract snapshots (frames) at regular intervals (e.g., every 100 ps). This creates an ensemble of representative structures.

-

Energy Component Calculation: For each snapshot, the g_mmpbsa tool calculates the necessary energy terms for the complex, the isolated protein, and the isolated ligand. These terms include:

-

ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).

-

ΔG_solv: Solvation free energy, which is further divided into a polar component (calculated via Poisson-Boltzmann) and a nonpolar component (often estimated from the solvent-accessible surface area, SASA).

-

-

Final Calculation: The tool averages the results over all snapshots to compute the final binding free energy according to the equation: ΔG_bind = <ΔE_MM> + <ΔG_solv> - TΔS (Note: The entropy term, -TΔS, is computationally expensive and often omitted, yielding a relative binding energy rather than an absolute one).[18]

Data Presentation: Binding Free Energy

| Energy Component | Average Contribution (kJ/mol) |

| van der Waals Energy | -180.5 |

| Electrostatic Energy | -95.2 |

| Polar Solvation Energy | +195.8 |

| Nonpolar (SASA) Energy | -22.1 |

| Total ΔG_binding (MM/PBSA) | -102.0 |

Interpretation: The negative ΔG value indicates a favorable binding interaction. The decomposition shows that both van der Waals and electrostatic energies are the primary driving forces for binding, while the polar solvation energy opposes it, which is typical for binding events that displace ordered water molecules.

Conclusion and Future Directions

This guide has detailed an integrated in silico strategy for characterizing the binding of this compound to a protein target, using Akt1 as a case study. The workflow progresses logically from rapid, hypothesis-generating docking to a more rigorous assessment of complex stability and binding free energy through MD simulations and MM/PBSA calculations.

The results from this computational pipeline provide a strong, atomistically-detailed hypothesis of the binding mechanism. The logical next steps would involve experimental validation, such as obtaining an IC50 value through an in vitro kinase assay. The structural insights gained, particularly the identification of key interacting residues, can guide the rational design of more potent and selective analogues in a subsequent lead optimization campaign.

References

- Gohlke, H., & Case, D. A. (2004). Calculation of binding free energies. In K. Merz & B. Roux (Eds.), Biological Membranes. Springer.

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from an Angelo State University resource.[12]

-

Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials.[11]

-

Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. bioinformaticsreview.com.[13]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461.[17]

-

Fu, H., et al. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics, 24(33), 19837-19849.[18]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.[6]

-

Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments.[10]

-

Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry.[14]

-

Mind Kind. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube.[9]

-

Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 [Video]. YouTube.[19]

-

University of California, San Francisco. (n.d.). Molecular Docking Tutorial.[20]

-

OpenFreeEnergy. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation.[15]

-

Zuckerman, D. M., & Chong, L. T. (2017). Computational evaluation of protein–small molecule binding. Current Opinion in Structural Biology, 43, 18-24.[7]

-

Singh, H., et al. (2019). In-Silico Drug Discovery using Protein-Small Molecule Interaction. ResearchGate.[8]

-

Pohorille, A., et al. (2010). Computations of Standard Binding Free Energies with Molecular Dynamics Simulations. InAnnual Reports in Computational Chemistry (Vol. 6, pp. 281-337). Elsevier.[21]

-

Homeyer, N., & Gohlke, H. (2012). Free energy calculations for protein-ligand binding. Molecular Informatics, 31(2-3), 114-122.[22]

-

Ukrpromvneshexpertiza. (n.d.). Synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (12). ResearchGate.[23]

-

LookChem. (n.d.). This compound. Retrieved from LookChem.[1]

-

Nivet, A., et al. (1990). Characterization of solubilized isoquinoline binding sites from rat intestine using 6,7-dimethoxy 4-(4'-amino, 3'(125I)iodobenzyl)-isoquinoline. European Journal of Pharmacology, 188(1), 45-56.[24]

-

Smolecule. (n.d.). Buy 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. Retrieved from Smolecule.[3]

-

Huddara, S., et al. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 25(1), 123.[4]

-

Csomos, P., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 21(10), 1373.[5]

-

ChemicalBook. (n.d.). This compound | 26893-22-1. Retrieved from ChemicalBook.[2]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 26893-22-1 [chemicalbook.com]

- 3. Buy 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | 28027-17-0 [smolecule.com]

- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. bioinformaticsreview.com [bioinformaticsreview.com]

- 14. Protein-Ligand Complex [mdtutorials.com]

- 15. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 16. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. m.youtube.com [m.youtube.com]

- 20. sites.ualberta.ca [sites.ualberta.ca]

- 21. Computations of Standard Binding Free Energies with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dasher.wustl.edu [dasher.wustl.edu]

- 23. researchgate.net [researchgate.net]

- 24. Characterization of solubilized isoquinoline binding sites from rat intestine using 6,7-dimethoxy 4-(4'-amino, 3'(125I)iodobenzyl)isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Renaissance of the Dimethoxyquinoline Scaffold: A Technical Guide to a Privileged Structure in Drug Discovery

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its myriad derivatives, those bearing dimethoxy substituents have garnered significant attention for their diverse and potent pharmacological activities. This in-depth technical guide provides a comprehensive review of the therapeutic potential of dimethoxyquinoline derivatives for researchers, scientists, and drug development professionals. We will delve into the critical role of the dimethoxy functionalization, explore the multifaceted mechanisms of action across various disease models, and provide insights into the structure-activity relationships that govern their biological effects. This guide will cover their well-established anticancer properties and their emerging roles as antimicrobial, anti-inflammatory, and neuroprotective agents, offering a holistic view of this versatile scaffold's promise in modern drug discovery.

The Quinoline Core and the Significance of Dimethoxy Substitution

The quinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The dimethoxy substitution pattern, most commonly at the 6 and 7 positions of the quinoline ring, has been shown to be a crucial determinant of the biological activity of these compounds. These methoxy groups can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. The presence of these groups has been linked to enhanced potency and selectivity for various targets, making dimethoxyquinoline a key pharmacophore in the design of novel therapeutics.

Anticancer Potential: A Multi-pronged Attack on Malignancy

Dimethoxyquinoline derivatives have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and survival.

Kinase Inhibition: Targeting Aberrant Signaling

A primary mechanism through which dimethoxyquinoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are often dysregulated in cancer.[2]

-

c-Met Inhibition: Several 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of the c-Met tyrosine kinase.[3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and metastasis.[2] By competitively binding to the ATP pocket of the c-Met catalytic domain, these compounds block its autophosphorylation and downstream signaling through pathways like RAS/MAPK and PI3K/AKT.[2]

-

EGFR and VEGFR Inhibition: The 4-anilino-6,7-dimethoxyquinazoline scaffold, a close structural relative, is a well-established inhibitor of the epidermal growth factor receptor (EGFR).[2] Some dimethoxyquinoline analogs also exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[2][4]

Signaling Pathway of Kinase Inhibition by Dimethoxyquinoline Derivatives

Caption: Inhibition of receptor tyrosine kinase signaling by dimethoxyquinoline derivatives.

Topoisomerase I Inhibition: Inducing DNA Damage

Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I (TOP1) inhibitors.[5][6] TOP1 is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[5] These derivatives stabilize the TOP1-DNA cleavage complex, leading to DNA double-strand breaks and ultimately, cell death.[5]

G9a Inhibition: Epigenetic Modulation

Derivatives of 2,4-diamino-6,7-dimethoxyquinoline have been identified as potent inhibitors of the histone lysine methyltransferase G9a.[7] G9a is involved in epigenetic regulation, and its overexpression is associated with a poor prognosis in several cancers.[7] The dimethoxy groups on the quinoline ring are crucial for potent G9a inhibitory activity.[7]

Structure-Activity Relationship (SAR) in Anticancer Activity

SAR studies have provided valuable insights for the optimization of dimethoxyquinoline derivatives as anticancer agents:

-

C-4 Position: Substitution at the 4-position of the quinoline ring is critical. For kinase inhibitors, anilino or phenoxy groups with specific substituents can significantly enhance potency.[2][3] For topoisomerase I inhibitors, an alkoxy group at this position is a key feature.[5]

-

C-2 Position: The nature of the substituent at the 2-position also influences activity. For example, in 4-alkoxy-2-arylquinolines, a p-substituted phenyl group at C-2 contributes to potent anticancer activity.[5][6]

-

Dimethoxy Groups: The 6,7-dimethoxy substitution pattern is a recurring motif in potent anticancer derivatives, highlighting its importance for target engagement and overall activity.[7]

| Derivative Class | Target | Example Compound | IC50 (µM) | Cell Line | Reference |

| 6,7-dimethoxy-4-anilinoquinoline | c-Met | Compound 12n | 0.030 | - | [3] |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinoline | Topoisomerase I | Compound 14m | 1.26 (GI50) | NCI-59 panel | [5] |

| 2,4-diamino-6,7-dimethoxyquinoline | G9a | Compound 41 | - | - | [7] |

Antimicrobial Potential: A New Frontier in Infectious Disease

Dimethoxyquinoline derivatives are emerging as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Novel 6,7-dimethoxy-4-piperazinylquinoline derivatives have shown potential as antibacterial agents, particularly against Staphylococcus aureus.[8] Docking studies suggest that these compounds may target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[8] Some 8-methoxy-4-methyl-quinoline derivatives have demonstrated potent activity against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range.[9]

Antifungal Activity

The antifungal potential of dimethoxyquinoline derivatives has also been explored. For instance, 3,3'-dimethoxycurcumin, a compound with a related structural motif, has shown promising antifungal activity against various dermatophytes and Candida species, with MIC values ranging from 1.9 to 62.5 µg/mL.[10] Some novel 6,7-dimethoxyquinazoline derivatives have also exhibited antifungal activity against Candida albicans, Aspergillus fumigatus, and Aspergillus flavus.[7]

| Derivative Class | Organism | MIC (µg/mL) | Reference |

| 8-methoxy-4-methyl-quinoline | Staphylococcus aureus | 3.125 | [9] |

| 8-methoxy-4-methyl-quinoline | Escherichia coli | 6.25 | [9] |

| 3,3'-dimethoxycurcumin | Dermatophytes | 1.9 - 62.5 | [10] |

| 3,3'-dimethoxycurcumin | Candida species | 15.6 - 62.5 | [10] |

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Dimethoxy-substituted heterocyclic compounds have demonstrated notable anti-inflammatory effects.

Inhibition of Inflammatory Mediators

Studies on 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives have revealed their potential as anti-inflammatory agents.[3][11] The therapeutic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[3][11] Some dimethoxy flavone derivatives have been shown to inhibit both COX-1 and COX-2, with a preferential inhibition of COX-2.[2] They also demonstrated a concentration-dependent inhibition of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[2]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Method)

-

Preparation of Solutions:

-

Prepare a 0.2% w/v solution of bovine serum albumin in phosphate-buffered saline (pH 7.4).

-

Prepare stock solutions of the test dimethoxyquinoline derivatives and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

To 500 µL of the bovine serum albumin solution, add 50 µL of the test compound or standard drug at various concentrations.

-

A control group should consist of the albumin solution and the solvent.

-

Incubate the mixtures at 37°C for 20 minutes.

-